molecular weight and formula of N-(6-chloropyridazin-3-yl)butanamide
molecular weight and formula of N-(6-chloropyridazin-3-yl)butanamide
A Comprehensive Guide to Identity, Synthesis, and Application in Drug Discovery
Executive Summary
N-(6-Chloropyridazin-3-yl)butanamide (CAS: 868948-12-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, PARP-1 inhibitors, and anti-inflammatory scaffolds.[1] As a functionalized pyridazine, it offers a distinct physicochemical profile combining the lipophilicity of the butyl chain with the polar, electron-deficient nature of the diazine ring. This guide provides a rigorous technical analysis of its molecular properties, validated synthetic protocols, and quality control metrics for researchers in medicinal chemistry.
Molecular Identity & Physicochemical Profile[1]
The precise characterization of this molecule is fundamental for stoichiometric calculations and property prediction in library design.[1]
Molecular Specifications
| Parameter | Value |
| IUPAC Name | N-(6-chloropyridazin-3-yl)butanamide |
| Common Name | N-(6-chloropyridazin-3-yl)butyramide |
| CAS Registry Number | 868948-12-3 |
| Molecular Formula | C₈H₁₀ClN₃O |
| Molecular Weight | 199.64 g/mol |
| Monoisotopic Mass | 199.05 g/mol |
| SMILES | CCCC(=O)Nc1ccc(Cl)nn1 |
Structural Composition Analysis
The molecule is composed of a 6-chloropyridazine core acylated at the 3-amino position.[1]
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Pyridazine Core (C₄H₂N₂) : Electron-deficient aromatic ring; excellent bioisostere for phenyl or pyridine rings to improve aqueous solubility.[1]
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Chloro Substituent (Cl) : Located at position 6; serves as a versatile handle for further functionalization via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling (Suzuki/Buchwald).
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Butanamide Chain (C₄H₈NO) : Provides hydrophobic interaction potential and hydrogen bond donor/acceptor capability.[1]
Synthetic Methodology (High-Fidelity Protocol)
The synthesis of N-(6-chloropyridazin-3-yl)butanamide relies on the selective acylation of 3-amino-6-chloropyridazine .[1] Due to the reduced nucleophilicity of the amino group on the electron-poor pyridazine ring, standard acylation requires activation.[1]
Reaction Scheme Visualization
The following diagram illustrates the chemical pathway and critical process controls.
Figure 1: Mechanistic pathway for the acylation of 3-amino-6-chloropyridazine.
Step-by-Step Experimental Protocol
Objective : Synthesize 5.0 g of N-(6-chloropyridazin-3-yl)butanamide with >98% purity.
Reagents :
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Butyryl chloride (1.2 eq) OR Butyric anhydride (1.5 eq)
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Triethylamine (Et₃N) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure :
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Setup : Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (N₂).
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Dissolution : Charge the RBF with 3-amino-6-chloropyridazine (3.24 g, 25 mmol) and anhydrous THF (50 mL). Stir until fully dissolved or finely suspended.
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Base Addition : Add Triethylamine (5.2 mL, 37.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
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Acylation : Dropwise add Butyryl chloride (3.1 mL, 30 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours.
-
Validation Point: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting amine (lower R_f) should disappear, replaced by the amide (higher R_f).
-
-
Quench & Workup : Quench with saturated NaHCO₃ (30 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Analytical Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following "self-validating" spectral markers.
Nuclear Magnetic Resonance (¹H NMR)
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Solvent : DMSO-d₆
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Key Signals :
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δ 11.2 ppm (s, 1H) : Amide N-H (deshielded, diagnostic of successful acylation).
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δ 8.2 ppm (d, 1H) : Pyridazine ring proton (H-4).
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δ 7.8 ppm (d, 1H) : Pyridazine ring proton (H-5).
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δ 2.4 ppm (t, 2H) : α-Methylene of butyryl group (-CO-CH ₂-).[1]
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δ 1.6 ppm (m, 2H) : β-Methylene (-CH₂-CH ₂-CH₃).[1]
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δ 0.9 ppm (t, 3H) : Terminal methyl (-CH₃).
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Mass Spectrometry (LC-MS)[1]
-
Ionization : ESI+ (Electrospray Ionization).[1]
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Expected Mass :
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[M+H]⁺ = 200.06 Da (³⁵Cl isotope).
-
[M+H]⁺ = 202.06 Da (³⁷Cl isotope).
-
-
Isotopic Pattern : A distinct 3:1 ratio of peaks at 200/202 confirms the presence of a single chlorine atom.[1]
Applications in Drug Discovery
This scaffold is not merely a chemical curiosity; it is a functional intermediate in high-value medicinal chemistry campaigns.
Pharmacophore Utility
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Kinase Inhibition : The chloropyridazine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1] The butyryl chain can extend into the hydrophobic back-pocket of the binding site.[1]
-
SₙAr Reactivity : The chlorine at position 6 is highly activated.[1] Researchers can displace this chlorine with amines, alkoxides, or thiols to generate complex libraries of 3,6-disubstituted pyridazines .
Workflow for Library Generation
The following diagram depicts how this molecule serves as a divergence point for library synthesis.
Figure 2: Divergent synthesis workflow utilizing the 6-chloro handle for library generation.
Safety & Handling
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Handling : The chloropyridazine moiety can be sensitizing.[1] All operations must be performed in a fume hood.[1]
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide or degradation of the chloro-heterocycle.[1]
References
-
Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Journal of Applied Pharmacology (KoreaScience). Retrieved from [Link]
-
PubChem . (n.d.).[1][4][5] Compound Summary: N-(6-chloropyridazin-3-yl)butanamide.[1][6] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-氨基-6-氯哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine | C10H9ClN4 | CID 6415804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Butanamide, 3-((6-chloro-3-pyridazinyl)hydrazono)- (C8H10ClN5O) [pubchemlite.lcsb.uni.lu]
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